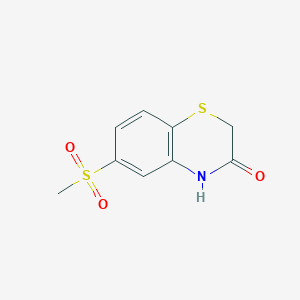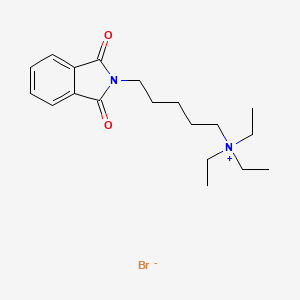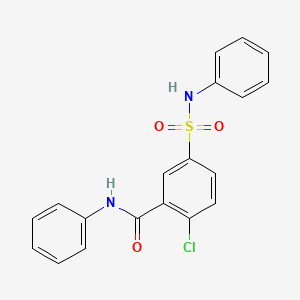![molecular formula C17H15ClN2O3S B6042956 4-chlorophenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate](/img/structure/B6042956.png)
4-chlorophenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorophenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 4-chlorophenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate varies depending on its application. In medicinal chemistry, it has been shown to inhibit the activity of specific enzymes and proteins involved in cancer cell growth and inflammation. In material science, it acts as a precursor for the synthesis of novel materials with unique properties. In environmental science, it binds to heavy metals in contaminated water and forms complexes that can be easily removed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chlorophenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate have been studied extensively. In medicinal chemistry, it has been shown to have anti-cancer, anti-inflammatory, and antibacterial properties. In material science, it has been used as a precursor for the synthesis of materials with unique properties such as luminescence and electrical conductivity. In environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated water.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chlorophenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate in lab experiments include its unique properties, high purity, and ease of synthesis. However, the limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for the use of 4-chlorophenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate. In medicinal chemistry, it can be further studied for its potential use in the treatment of other diseases such as viral infections and neurological disorders. In material science, it can be used as a precursor for the synthesis of materials with even more unique properties. In environmental science, it can be studied for its potential use in the removal of other pollutants from contaminated water.
Conclusion:
In conclusion, 4-chlorophenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of 4-chlorophenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 3-cyano-4-(methoxymethyl)-6-methylpyridine-2-thiol to form the final product.
Wissenschaftliche Forschungsanwendungen
4-chlorophenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In material science, it has been used as a precursor for the synthesis of novel materials with unique properties. In environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
(4-chlorophenyl) 2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-11-7-12(9-22-2)15(8-19)17(20-11)24-10-16(21)23-14-5-3-13(18)4-6-14/h3-7H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCVJLPHILJWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)OC2=CC=C(C=C2)Cl)C#N)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24814466 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B6042878.png)
![2-cyano-3-[3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B6042887.png)
![1-[3-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6042889.png)
![N-(3-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6042892.png)
![N-(4-methoxy-2-methylphenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6042896.png)
![5-(3,4-dimethylphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6042897.png)
![methyl 4-{[2-(ethoxycarbonyl)-3,3,3-trifluoropropanoyl]amino}benzoate](/img/structure/B6042905.png)
![N-(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B6042912.png)

![ethyl 1-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinecarboxylate](/img/structure/B6042926.png)


![2-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B6042943.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6042949.png)